molecular formula C7H6F9NO2S B12831695 N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide CAS No. 40630-65-7

N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide

Cat. No.: B12831695
CAS No.: 40630-65-7
M. Wt: 339.18 g/mol
InChI Key: CZDUSUUDDSHUFI-UHFFFAOYSA-N
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Description

N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide is a fluorinated sulfonamide compound. It is characterized by the presence of an allyl group and a highly fluorinated butane backbone. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide can be synthesized through the electrochemical fluorination of sulfolane. This process involves the anodic fluorination of sulfolene, which introduces fluorine atoms into the molecule . The reaction conditions typically require a fluorine source, an electrolyte, and an appropriate solvent to facilitate the fluorination process.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but is optimized for higher yields and efficiency. The use of continuous flow reactors and advanced fluorination techniques ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases, and nucleophiles. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the product will be a new compound where the sulfonamide group is replaced by the nucleophile .

Mechanism of Action

The mechanism of action of N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide involves its ability to participate in various chemical reactions due to the presence of the sulfonamide group. This group can act as a leaving group in substitution reactions, allowing the compound to form new bonds with other molecules. The fluorinated backbone provides stability and resistance to degradation, making it effective in harsh chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide is unique due to its combination of an allyl group and a highly fluorinated backbone. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

40630-65-7

Molecular Formula

C7H6F9NO2S

Molecular Weight

339.18 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluoro-N-prop-2-enylbutane-1-sulfonamide

InChI

InChI=1S/C7H6F9NO2S/c1-2-3-17-20(18,19)7(15,16)5(10,11)4(8,9)6(12,13)14/h2,17H,1,3H2

InChI Key

CZDUSUUDDSHUFI-UHFFFAOYSA-N

Canonical SMILES

C=CCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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